(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol
CAS No.: 2098109-24-9
Cat. No.: VC3213433
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098109-24-9 |
|---|---|
| Molecular Formula | C11H22N2O |
| Molecular Weight | 198.31 g/mol |
| IUPAC Name | [6-(3-aminopropyl)-6-azaspiro[3.4]octan-8-yl]methanol |
| Standard InChI | InChI=1S/C11H22N2O/c12-5-2-6-13-7-10(8-14)11(9-13)3-1-4-11/h10,14H,1-9,12H2 |
| Standard InChI Key | XPJMYHCZJSGAMY-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)CN(CC2CO)CCCN |
| Canonical SMILES | C1CC2(C1)CN(CC2CO)CCCN |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of (6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol incorporates several key structural features that define its chemical identity and potential functionality:
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A central 6-azaspiro[3.4]octane core, featuring a nitrogen atom at position 6
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A spiro carbon connecting a cyclobutane ring and a pyrrolidine ring
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A hydroxymethyl (-CH₂OH) group at position 8 of the azaspiro scaffold
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A 3-aminopropyl chain (-(CH₂)₃-NH₂) attached to the nitrogen atom at position 6
The core azaspiro structure resembles that found in other documented compounds like (6-Azaspiro[3.4]octan-8-yl)methanol hydrochloride , but with the critical addition of the aminopropyl chain that significantly alters its physicochemical properties and potential biological interactions.
Physical and Chemical Properties
While specific experimental data on (6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol is limited, its properties can be estimated based on structurally similar compounds and standard chemical principles. The estimated physical and chemical properties are presented in Table 1.
Table 1: Estimated Physical and Chemical Properties of (6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O | Based on chemical structure |
| Molecular Weight | ~198.31 g/mol | Calculated from molecular formula |
| Physical State | White to off-white solid | Typical for similar azaspiro compounds |
| Solubility | Soluble in polar organic solvents; moderately soluble in water | Based on functional groups present |
| Hydrogen Bond Donors | 2 (NH₂ and OH groups) | Structural analysis |
| Hydrogen Bond Acceptors | 3 (N atoms and OH group) | Structural analysis |
| pKa (estimated) | ~9.5-10.5 (amine), ~14-15 (alcohol) | Based on similar functional groups |
| Log P (estimated) | ~1.2-1.8 | Based on structural features |
The compound features both basic (amine) and polar (hydroxyl) functional groups, likely leading to interesting solubility profiles and potential for hydrogen bonding interactions in biological systems. The presence of the primary amine group suggests the compound may form salts with acids, similar to how (6-Azaspiro[3.4]octan-8-yl)methanol forms a hydrochloride salt .
Comparison with Related Azaspiro Compounds
Several structurally related compounds documented in the literature provide valuable insights into the properties and potential applications of (6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol. Table 2 presents a comparative analysis of these related structures.
Table 2: Structural Comparison with Related Azaspiro Compounds
The presence of both the hydroxymethyl group and the aminopropyl chain in (6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol likely confers unique properties compared to these related compounds, potentially affecting its solubility, reactivity, and biological activity profile.
Synthesis Methods
Approach Based on Core Structure Synthesis
One potential approach would involve first synthesizing the 6-azaspiro[3.4]octane core structure, followed by functionalization to introduce the 8-hydroxymethyl group and N-alkylation with a protected 3-aminopropyl chain.
Based on information regarding the synthesis of 2-azaspiro[3.4]octane, similar annulation strategies could be adapted for the synthesis of 6-azaspiro[3.4]octane derivatives . The synthesis could involve either:
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Annulation of the cyclopentane ring onto an existing four-membered nitrogen-containing ring
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Annulation of the four-membered ring onto an existing nitrogen-containing five-membered ring
The research on 2-azaspiro[3.4]octane describes three successful synthetic routes, with approaches employing readily available starting materials and conventional chemical transformations . These methodologies could potentially be adapted for the synthesis of the 6-azaspiro[3.4]octane core with appropriate modifications.
Key Intermediates and Challenges
Several key intermediates would likely be involved in the synthesis:
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6-Azaspiro[3.4]octane or a protected derivative as the core scaffold
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8-Functionalized 6-azaspiro[3.4]octane derivatives (e.g., ester precursors for the hydroxymethyl group)
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Protected 3-aminopropyl halides for N-alkylation
The synthesis would need to address several potential challenges:
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Maintaining stereochemical control at the spiro center
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Achieving regioselectivity during functionalization of the azaspiro core
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Preventing side reactions during N-alkylation
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Managing protecting group strategies for the amine functionality
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Purification of intermediates and the final product
Pharmacological Profile
Relationship to Known Bioactive Compounds
Related compounds containing the azaspiro[3.4]octane scaffold have shown pharmaceutical relevance:
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Derivatives of 6-Azaspiro[3.4]octane have been implicated in the preparation of compounds showing epidermal growth factor receptor (EGFR) inhibitory activities
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The scaffold has been used in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit EGFR inhibitory activities
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The core structure has also been utilized in the preparation of tetrahydroisoquinolin derivatives, which act as CXCR3 receptor agonists
Structure-Activity Relationship Considerations
Several structural features of (6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol may influence its biological activity:
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The aminopropyl chain:
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Provides a flexible linker that can adopt multiple conformations
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Terminal amine can participate in ionic interactions with acidic amino acid residues in proteins
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Can be protonated at physiological pH, enhancing water solubility
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The hydroxymethyl group:
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Provides additional hydrogen bonding capabilities
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May influence the compound's pharmacokinetic properties
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Could serve as a handle for further derivatization
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The rigid azaspiro scaffold:
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Constrains the molecule in a specific three-dimensional arrangement
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May reduce entropic penalties upon binding to biological targets
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Provides a unique spatial arrangement of the functional groups
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Applications in Research and Development
As a Building Block in Drug Discovery
The compound could serve as a valuable structural element in:
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Development of novel EGFR inhibitors, building on the known activities of similar azaspiro compounds
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Creation of conformationally constrained analogs of existing bioactive molecules
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Fragment-based drug discovery approaches, where the unique three-dimensional structure could provide entry points for developing new chemical entities
As a Pharmacophore Element
The specific arrangement of functional groups within the molecule may constitute a pharmacophore pattern important for biological activity:
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The basic nitrogen of the azaspiro system may participate in ionic interactions or hydrogen bonding
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The primary amine provides an additional basic center for interactions
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The hydroxymethyl group offers hydrogen bond donor/acceptor capabilities
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The rigid scaffold fixes these functional groups in specific spatial arrangements
Role as Pharmaceutical Intermediate
Similar to related compounds, (6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol likely serves as an intermediate in the synthesis of more complex bioactive molecules:
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The hydroxymethyl group provides a handle for further functionalization
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The primary amine allows for diverse coupling reactions, including:
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Amide formation
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Reductive amination
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Sulfonamide formation
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Urea/thiourea synthesis
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The azaspiro scaffold itself contributes a rigid, three-dimensional element to the resulting molecules
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